Umbralisib

PI3Kδ inhibition isoform selectivity kinase profiling

Umbralisib (TGR-1202, RP5264) is an orally bioavailable, small-molecule dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). Approved under the brand name Ukoniq for relapsed/refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), it exhibits high isoform selectivity and a differentiated immunomodulatory profile compared to first-generation PI3Kδ inhibitors.

Molecular Formula C31H24F3N5O3
Molecular Weight 571.5 g/mol
CAS No. 1532533-67-7
Cat. No. B560156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmbralisib
CAS1532533-67-7
SynonymsTGR-1202;  TGR1202;  TGR 1202
Molecular FormulaC31H24F3N5O3
Molecular Weight571.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F
InChIInChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1
InChIKeyIUVCFHHAEHNCFT-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility~100 mg/ml

Structure & Identifiers


Interactive Chemical Structure Model





Umbralisib (CAS 1532533-67-7) – PI3Kδ/CK1ε Dual Inhibitor for Hematologic Malignancy Research & Procurement


Umbralisib (TGR-1202, RP5264) is an orally bioavailable, small-molecule dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) [1]. Approved under the brand name Ukoniq for relapsed/refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), it exhibits high isoform selectivity and a differentiated immunomodulatory profile compared to first-generation PI3Kδ inhibitors [2]. The compound is supplied as a free base (CAS 1532533-67-7) or as the hydrochloride salt (CAS 1532533-78-0) for research applications .

Umbralisib vs. PI3Kδ Analogs: Why Substitution Risks Experimental Reproducibility & Safety Profile Divergence


Substituting umbralisib with other PI3Kδ inhibitors (e.g., idelalisib, duvelisib, copanlisib) without experimental validation introduces substantial risk of divergent biological outcomes. Despite shared PI3Kδ targeting, these compounds exhibit profound differences in isoform selectivity, off-target kinase engagement, and consequent immunomodulatory effects [1]. Umbralisib uniquely spares PI3Kγ inhibition—a property directly linked to preserved regulatory T-cell (Treg) number and function in preclinical models, whereas idelalisib and duvelisib impair Tregs and induce immune-mediated toxicities [2]. Cross-trial safety data further demonstrate markedly lower rates of Grade ≥3 adverse events (51% for umbralisib vs. 71–85% for comparators), underscoring that in-class substitution cannot be assumed to yield equivalent safety or efficacy profiles [3].

Quantitative Differentiation of Umbralisib: Head-to-Head & Cross-Study Evidence for PI3Kδ/CK1ε Dual Inhibitor Selection


Biochemical Isoform Selectivity: Umbralisib Sparing of PI3Kγ vs. Duvelisib & Idelalisib

Umbralisib exhibits >10,000-fold selectivity for PI3Kδ over PI3Kγ in biochemical assays, contrasting sharply with duvelisib, which potently inhibits both δ and γ isoforms . This γ-sparing property is mechanistically linked to reduced inflammatory cytokine induction and preserved T-cell function [1]. Idelalisib, while δ-selective, lacks the CK1ε inhibitory activity that further distinguishes umbralisib [2].

PI3Kδ inhibition isoform selectivity kinase profiling drug discovery

Immunomodulation: Preservation of Treg Number and Function vs. Idelalisib & Duvelisib

In ex vivo studies using normal human T cells and T cells from CLL patients, only umbralisib sustained FoxP3+ Treg numbers and function, whereas idelalisib and duvelisib significantly reduced Treg populations [1]. In an Eμ-TCL1 adoptive transfer mouse CLL model, idelalisib- and duvelisib-treated mice displayed increased immune-mediated toxicities and impaired Treg function, while umbralisib-treated mice preserved Treg number and function [2].

T regulatory cells immune toxicity CLL ex vivo T-cell assays

Integrated Safety: Grade ≥3 Adverse Events & Discontinuation Rates vs. PI3Kδ Class

In an integrated safety analysis of 336 patients receiving umbralisib monotherapy or combination regimens, Grade ≥3 adverse events occurred in 51% of patients, with only 15% discontinuing due to adverse events [1]. Comparative cross-trial data show markedly higher Grade ≥3 AE rates for copanlisib (85%), duvelisib (84%), and idelalisib (71%), with corresponding discontinuation rates of 24%, 35%, and 23%, respectively [2]. Notably, umbralisib exhibited no reported cases of Grade ≥3 colitis in this analysis, versus 5% (copanlisib), 14% (idelalisib), and 23% (duvelisib) [3].

clinical safety adverse events treatment discontinuation hematologic malignancies

Clinical Efficacy in Relapsed/Refractory MZL: ORR Benchmarking vs. Other PI3K Inhibitors

In the UNITY-NHL Phase 2b trial, umbralisib monotherapy achieved an overall response rate (ORR) of 49.3% in patients with relapsed/refractory marginal zone lymphoma (MZL) [1]. For follicular lymphoma (FL), the ORR was 45.3% [2]. By cross-trial comparison, idelalisib demonstrated an ORR of 54% in FL (Phase 2, N=72), duvelisib 42% in FL (Phase 2, N=83), and copanlisib 54% in FL (Phase 2, N=72), indicating comparable clinical activity across the class in FL, while umbralisib is specifically approved for MZL where robust comparator data are limited [3].

marginal zone lymphoma overall response rate clinical efficacy MZL

CK1ε Inhibition as a Unique Differentiator: EC50 Comparison & Mechanistic Rationale

Umbralisib is the only clinically approved PI3Kδ inhibitor that additionally targets casein kinase 1 epsilon (CK1ε), with an EC50 of 6.0 μM . This off-target activity is absent in idelalisib, duvelisib, and copanlisib [1]. Preclinical evidence demonstrates that CK1ε inhibition directly contributes to the preservation of regulatory T-cell (Treg) number and function, mitigating the autoimmune toxicity characteristic of δ-selective or δ/γ-dual inhibitors [2].

casein kinase 1 epsilon CK1ε dual inhibition Treg modulation

Optimal Research & Procurement Scenarios for Umbralisib (TGR-1202) in Hematology and Immuno-Oncology Studies


In Vivo B-Cell Malignancy Models Requiring Extended Dosing with Minimal Immune Toxicity Confounding

Umbralisib is the compound of choice for chronic dosing studies (e.g., ≥4 weeks) in murine xenograft or syngeneic models of CLL, MZL, or FL, where immune-mediated adverse events from comparator PI3Kδ inhibitors would otherwise confound tumor response assessments or reduce animal survival. Its 51% Grade ≥3 AE rate (vs. 71–85% for idelalisib/duvelisib) and preserved Treg function translate to superior tolerability in long-term in vivo experiments [1].

Ex Vivo T-Cell Immunomodulation Studies Investigating PI3Kδ-Driven Autoimmune Pathology

For ex vivo assays using primary human T cells (healthy donor or CLL patient-derived) to dissect PI3Kδ isoform-specific effects on regulatory T-cell (Treg) biology, umbralisib is the uniquely appropriate tool compound. It is the only clinically approved PI3Kδ inhibitor that preserves FoxP3+ Treg number and function ex vivo, whereas idelalisib and duvelisib cause significant Treg depletion, enabling cleaner isolation of δ-specific signaling from off-target γ-mediated or CK1ε-mediated immunomodulation [2].

Preclinical Combination Studies with Anti-CD20 Monoclonal Antibodies (e.g., Ublituximab, Rituximab)

Umbralisib has demonstrated favorable safety and activity in combination with ublituximab (the 'U2' regimen) in clinical studies, without the prohibitive immune toxicity that has complicated idelalisib–rituximab combinations [3]. Researchers evaluating PI3Kδ inhibition in combination with B-cell depleting antibodies should prioritize umbralisib to minimize overlapping colitis/pneumonitis signals that obscure therapeutic index readouts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Umbralisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.